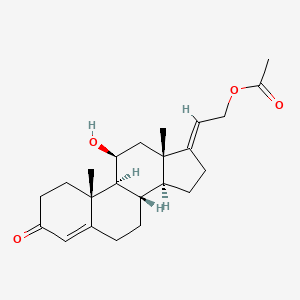![molecular formula C28H26ClN3O3S2 B14731261 N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide CAS No. 6574-51-2](/img/structure/B14731261.png)
N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction of 1-benzhydrylpiperazine with a suitable sulfonyl chloride derivative, followed by further functionalization to introduce the thiophene and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications as an enzyme inhibitor, particularly in the treatment of diseases where enzyme activity is dysregulated.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by preventing substrate binding or catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound also acts as an enzyme inhibitor and shares structural similarities with N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Another derivative of benzhydrylpiperazine with distinct functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
6574-51-2 |
|---|---|
Molekularformel |
C28H26ClN3O3S2 |
Molekulargewicht |
552.1 g/mol |
IUPAC-Name |
N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C28H26ClN3O3S2/c29-25-15-16-26(36-25)37(34,35)30-24-13-11-23(12-14-24)28(33)32-19-17-31(18-20-32)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-16,27,30H,17-20H2 |
InChI-Schlüssel |
ZQLVLPJMGWZMOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(S5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)


![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
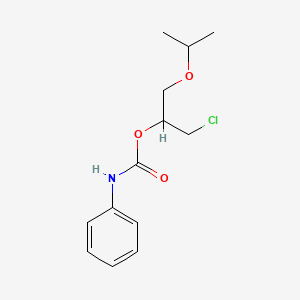
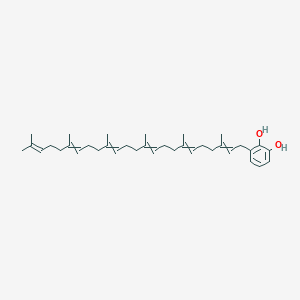

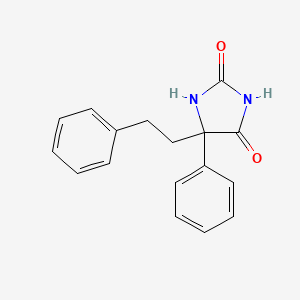
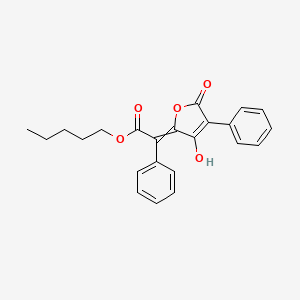
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)


![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
